![molecular formula C18H17N3O3 B11994676 1-ethyl-4-hydroxy-2-oxo-N-(pyridin-4-ylmethyl)-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11994676.png)
1-ethyl-4-hydroxy-2-oxo-N-(pyridin-4-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
- Oxidation products: Ketones, aldehydes.
- Reduction products: Alcohols.
- Substitution products: Various substituted pyridine derivatives.
Scientific Research Applications
1-Ethyl-4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological processes and pathways.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 1-Ethyl-4-hydroxy-2-oxo-N-(4-methylpyridinyl)-1,2-dihydro-3-quinolinecarboxamide
Comparison: 1-Ethyl-4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide is unique due to the presence of the pyridinylmethyl group, which can enhance its binding affinity and specificity for certain biological targets. This distinguishes it from other similar compounds that may lack this functional group or have different substituents, leading to variations in their biological activity and applications.
Properties
Molecular Formula |
C18H17N3O3 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-ethyl-4-hydroxy-2-oxo-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c1-2-21-14-6-4-3-5-13(14)16(22)15(18(21)24)17(23)20-11-12-7-9-19-10-8-12/h3-10,22H,2,11H2,1H3,(H,20,23) |
InChI Key |
SGTSXLQZYGFSSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=NC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.